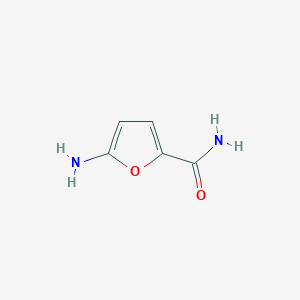
2-Furancarboxamide, 5-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, 5-amino- is an organic compound with the molecular formula C5H6N2O2. It is a derivative of furan, a heterocyclic aromatic organic compound. The presence of both an amino group and a carboxamide group in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-amino- typically involves the amidation of 5-amino-2-furoic acid. This can be achieved through various methods, including:
Direct Amidation: Reacting 5-amino-2-furoic acid with ammonia or amines under dehydrating conditions.
Microwave-Assisted Synthesis: Using microwave radiation to accelerate the reaction between 5-amino-2-furoic acid and amines, resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of 2-Furancarboxamide, 5-amino- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include:
Catalytic Amidation: Utilizing catalysts such as alkali manganese oxides to facilitate the amidation reaction.
Optimization of Reaction Conditions: Adjusting parameters like temperature, pressure, and solvent to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, 5-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
2-Furancarboxamide, 5-amino- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-amino- involves its interaction with various molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: Interact with cellular receptors to modulate their function.
Induce Cellular Responses: Trigger specific cellular responses through signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxamide, N-methyl-: A derivative with a methyl group instead of an amino group.
5-Hydroxymethylfurfural: Another furan derivative with different functional groups.
2,5-Furandicarboxylic Acid: A compound with two carboxylic acid groups.
Uniqueness
2-Furancarboxamide, 5-amino- is unique due to the presence of both an amino group and a carboxamide group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications.
Properties
CAS No. |
826991-03-1 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-aminofuran-2-carboxamide |
InChI |
InChI=1S/C5H6N2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H2,7,8) |
InChI Key |
ALGFWZVMMXNXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
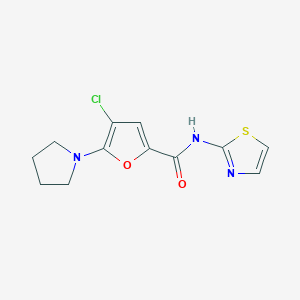
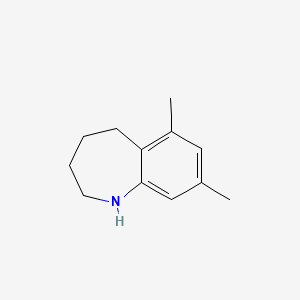
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
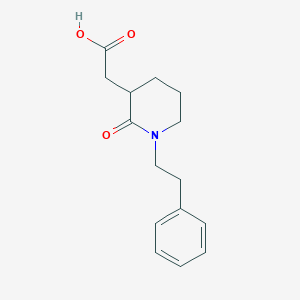
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
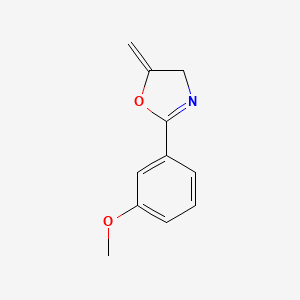
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)

